Ethyl 2-acetyl-3-(dimethylamino)acrylate

Catalog No.
S3121822
CAS No.
203186-58-7; 51145-57-4
M.F
C9H15NO3
M. Wt
185.223
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Ethyl 2-acetyl-3-(dimethylamino)acrylate

CAS Number

203186-58-7; 51145-57-4

Product Name

Ethyl 2-acetyl-3-(dimethylamino)acrylate

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate

Molecular Formula

C9H15NO3

Molecular Weight

185.223

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+

InChI Key

LQSOVGAUOHMPLK-SOFGYWHQSA-N

SMILES

CCOC(=O)C(=CN(C)C)C(=O)C

Solubility

not available

Ethyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound characterized by the molecular formula C9H15NO3C_9H_{15}NO_3. It appears as a colorless to pale red liquid with a boiling point of approximately 174-175°C and a melting point of -12°C. The compound is notable for its unique structure, which includes both an ester and an amine functional group, making it versatile in various

The biological activity of Ethyl 2-acetyl-3-(dimethylamino)acrylate is primarily linked to its role as an intermediate in organic synthesis. It has been implicated in the synthesis of biologically active compounds, including potential pharmaceuticals. Its mechanism of action often involves interactions through

The synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate typically follows a two-step process:

  • Reaction with Dimethylformamide: The initial step involves reacting 2-acetyl ethyl acrylate with dimethylformamide to produce ethyl 2-acetyl-3-(dimethylamino)propionate.
  • Condensation Reaction: The resulting product undergoes a condensation reaction catalyzed by an alkali to yield the final compound .

This method highlights the compound's utility as a building block in more complex synthetic pathways.

Ethyl 2-acetyl-3-(dimethylamino)acrylate has several important applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds.
  • Pharmaceuticals: The compound is valuable in medicinal chemistry as a precursor for certain drugs.
  • Polymer Chemistry: It is utilized in the polymerization of 2-(N,N-dimethylamino)ethyl acrylate and the preparation of amphiphilic copolymers.
  • Nanocarriers: Polymeric nanocarriers based on this compound are designed for controlled release of bioactive agents, responsive to stimuli such as UV light, temperature, CO2, and pH .

Interaction studies involving Ethyl 2-acetyl-3-(dimethylamino)acrylate focus on its reactivity with various nucleophiles and electrophiles during chemical synthesis. Its behavior in Michael addition reactions indicates its potential for forming stable adducts, which can be further modified to create diverse chemical entities. These interactions are crucial for understanding its role in drug development and material science .

Ethyl 2-acetyl-3-(dimethylamino)acrylate shares structural features with several similar compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3A simpler ketoester used widely in organic synthesis.
Dimethylaminomethyl AcrylateC7H13NC_7H_{13}NA derivative that lacks the acetyl group but retains amine functionality.
Methyl 2-Acetyl-3-(dimethylamino)acrylateC8H13NO3C_8H_{13}NO_3Similar structure but with a methyl group instead of ethyl.

Uniqueness

Ethyl 2-acetyl-3-(dimethylamino)acrylate is unique due to its combination of both an ester and a dimethylamino group, providing it with distinctive reactivity patterns not found in simpler esters or amines. This versatility makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

XLogP3

0.7

Wikipedia

Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate

Dates

Modify: 2023-07-25

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